molecular formula C6H11NS B573338 1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) CAS No. 178389-37-2

1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI)

Cat. No.: B573338
CAS No.: 178389-37-2
M. Wt: 129.221
InChI Key: PNMUOUDGTDNHFP-PHDIDXHHSA-N
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Description

1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and diverse chemical reactivity. The presence of a thiol group adds to its reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.1]heptane-3-thiol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of palladium-catalyzed reactions suggests that scalable processes involving similar catalytic systems could be employed. The efficiency and broad substrate scope of these reactions make them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.1]heptane-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-3-thiol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex bicyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable tool in studying molecular pathways and enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Similar in structure but lacks the thiol group, affecting its reactivity and applications.

    Bicyclo[2.2.1]heptane: A non-nitrogen analog, which has different chemical properties and reactivity.

    1-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Contains a carboxylic acid group instead of a thiol, leading to different chemical behavior and applications.

Uniqueness

1-Azabicyclo[2.2.1]heptane-3-thiol is unique due to the presence of both a nitrogen atom and a thiol group within its bicyclic structure. This combination provides a distinct set of chemical properties, making it versatile in various chemical reactions and applications.

Properties

CAS No.

178389-37-2

Molecular Formula

C6H11NS

Molecular Weight

129.221

IUPAC Name

(3S,4R)-1-azabicyclo[2.2.1]heptane-3-thiol

InChI

InChI=1S/C6H11NS/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m1/s1

InChI Key

PNMUOUDGTDNHFP-PHDIDXHHSA-N

SMILES

C1CN2CC1C(C2)S

Synonyms

1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI)

Origin of Product

United States

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